Diamsar (hydrochloride)

Copper-64 Radiopharmaceutical Stability Bifunctional Chelator Comparison

Diamsar hydrochloride (1,8-diamino-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane) is a macrobicyclic hexaamine 'sarcophagine' cage chelator designed to form complexes of exceptional kinetic inertness with copper-64 and other radiometals. Its rigid, pre-organized cage structure encapsulates the metal ion, yielding complexes that resist dissociation under biological conditions for extended periods.

Molecular Formula C14H39Cl5N8
Molecular Weight 496.8 g/mol
Cat. No. B12383868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiamsar (hydrochloride)
Molecular FormulaC14H39Cl5N8
Molecular Weight496.8 g/mol
Structural Identifiers
SMILESC1CNCC2(CNCCNCC(CN1)(CNCCNC2)N)N.Cl.Cl.Cl.Cl.Cl
InChIInChI=1S/C14H34N8.5ClH/c15-13-7-17-1-2-18-8-14(16,11-21-5-3-19-9-13)12-22-6-4-20-10-13;;;;;/h17-22H,1-12,15-16H2;5*1H
InChIKeyKSJDZSBBNOWQCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diamsar Hydrochloride: A Macrocyclic Chelator for Stable Radiometal Complexation


Diamsar hydrochloride (1,8-diamino-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane) is a macrobicyclic hexaamine 'sarcophagine' cage chelator designed to form complexes of exceptional kinetic inertness with copper-64 and other radiometals [1]. Its rigid, pre-organized cage structure encapsulates the metal ion, yielding complexes that resist dissociation under biological conditions for extended periods [2]. The compound is supplied as a hydrochloride salt with two primary amine handles for facile bifunctional conjugation to targeting vectors, making it a direct candidate for stable radiopharmaceutical constructs requiring long circulation times or use in challenging biological matrices [3].

Why Diamsar Chelation Stability Cannot Be Assumed from Common Macrocyclic Chelators


In radiopharmaceutical design, the chelator's kinetic stability directly dictates in vivo target-to-background ratios and dosimetry. While macrocyclic chelators like DOTA, NOTA, and TETA are often used interchangeably for 64Cu, their susceptibility to transchelation by native metalloproteins such as superoxide dismutase (SOD) and serum albumin can lead to significant radiometal dissociation, high non-target organ accumulation, and poor imaging contrast [1]. The sarcophagine cage of Diamsar provides a unique encapsulation mechanism that results in quantifiably lower copper dissociation under identical physiological challenge conditions compared to these widely used alternatives [2]. Consequently, substituting Diamsar with a conventional polyazacarboxylate chelator risks introducing uncontrollable pharmacokinetic variability and reduced tracer fidelity in preclinical and translational studies.

Quantitative Evidence for Diamsar Hydrochloride Differentiation: Head-to-Head Chelate Comparisons


Resistance to Cu-64 Dissociation in PBS: Diamsar vs. DOTA Conjugates

In a direct head-to-head study evaluating the in vitro stability of 64Cu-labeled bifunctional chelator-peptide conjugates, the [64Cu]Cu-DOTA-DGEA complex exhibited substantial dissociation, with more than 55% free 64Cu observed after 48 hours of incubation in phosphate-buffered saline (PBS). In stark contrast, the [64Cu]Cu-diamsar-DGEA conjugate showed no significant 64Cu dissociation over the same 48-hour period [1]. This demonstrates that the chelate core alone drives the stability difference, independent of the targeting vector.

Copper-64 Radiopharmaceutical Stability Bifunctional Chelator Comparison

Superoxide Dismutase (SOD) Protein Challenge: Diamsar vs. Five Established Chelators

A standardized protein challenge assay using human superoxide dismutase (SOD) was employed to quantify and compare the kinetic stability of six 64Cu-labeled chelates: TETA, DOTA, NOTA, Cyclam, diamSar, and EDTA. After 1 hour of incubation, [64Cu]Cu-diamSar exhibited only 0.6 ± 0.1% transchelation of radiocopper to SOD, demonstrating the highest stability among all tested ligands. Under identical conditions, the acyclic chelate EDTA underwent near-complete transchelation (85.4 ± 13.6%), while the clinically common DOTA and NOTA showed appreciable copper loss [1].

Kinetic Stability Transchelation Metalloprotein Challenge

Human Serum Albumin Challenge: Diamsar vs. DOTA, NOTA, and TETA

In a complementary human serum assay specifically measuring radiocopper transfer to albumin, [64Cu]Cu-diamSar showed only 1.7 ± 0.5% transchelation after 1 hour of incubation. By comparison, the macrocyclic chelates [64Cu]Cu-TETA (4.2 ± 2.3%), [64Cu]Cu-DOTA (3.5 ± 1.5%), and [64Cu]Cu-NOTA (2.1 ± 1.1%) exhibited 1.2- to 2.5-fold higher albumin-associated radiocopper, while the acyclic [64Cu]Cu-EDTA displayed complete (100%) dissociation [1]. Extended time-course studies up to 24 hours in human serum confirmed no substantial time-dependent transchelation for [64Cu]Cu-diamSar [1].

Serum Stability Albumin Binding Radiometal Dissociation

In Vivo Biodistribution: Diamsar vs. DOTA Chelate-driven Liver Uptake

The in vivo consequence of differential chelation stability was directly visualized and quantified in a PC-3 prostate tumor xenograft model. microPET imaging and biodistribution analysis revealed that the [64Cu]Cu-DOTA-DGEA tracer demonstrated 5-fold higher liver uptake compared to the [64Cu]Cu-diamsar-DGEA tracer, a difference attributed to the chelating stability difference between these two tracers [1]. Both tracers enabled tumor visualization, but the substantially higher hepatic accumulation of the DOTA conjugate reduced tumor-to-liver contrast and indicated significant in vivo demetallation.

microPET Imaging Biodistribution Liver Uptake

Mild Radiolabeling Conditions: Room Temperature 64Cu Incorporation vs. Heated Protocols

A comparative radiolabeling study using high specific activity 67Cu (eLINAC-produced) demonstrated that DiamSar achieves adequate radiolabeling with room temperature reaction conditions, whereas DOTA chelation required elevated temperatures (>room temperature, optimized at 60°C) and lower pH buffer to achieve comparable labeling yields [1]. Under optimal conditions for each chelator, both achieved 100% labeling with a 20% molar excess of chelate to total copper [1]. The ability to label DiamSar at ambient temperature broadens its applicability to heat-sensitive biomolecules like antibodies and fragile peptides.

Radiolabeling Efficiency Process Scalability Thermal Sensitivity

Sustained In Vivo Tumor Uptake: AmBaSar (DiAmSar Derivative) vs. DOTA Phage Conjugates

In a class-level comparison using a DiAmSar-derived bifunctional chelator (AmBaSar), [64Cu]Cu-AmBaSar-phage-RGD demonstrated significantly higher and sustained tumor uptake at late time points compared to [64Cu]Cu-DOTA-phage-RGD. At 1 hour post-injection, both conjugates showed comparable tumor uptake (~8% ID/g). However, at late imaging time points, the AmBaSar conjugate achieved 13.2 ± 1.5 %ID/g versus 10.0 ± 1.2 %ID/g for the DOTA conjugate (P<0.05) [1]. This 32% higher retained tumor activity in the AmBaSar group suggests reduced washout of intact radiometal-chelate complex from the target tissue.

Tumor Targeting Integrin Imaging Phage Display PET

Precision Application Scenarios Where Diamsar Hydrochloride Provides a Verifiable Advantage


Long-Circulating Antibody-Based 64Cu-PET Tracers Requiring Multi-Day Serum Stability

For full-length antibody conjugates that require days to achieve optimal tumor-to-blood ratios, the near-negligible transchelation of 64Cu from Diamsar in human serum (≤1.7% over 1h and stable over 24h) directly addresses the stability gap that plagues DOTA and NOTA conjugates [1][2]. This property makes Diamsar the chelator of choice for immuno-PET agents where the radiometal must remain complexed throughout the antibody's multi-day biological half-life.

Theranostic 64Cu/67Cu Paired Radiopharmaceuticals Requiring Elementally Identical Chemistry

Diamsar forms identical coordination complexes with both 64Cu (PET imaging, t1/2 = 12.7h) and 67Cu (therapeutic beta-emitter, t1/2 = 2.58 days). Several sarcophagine-based clinical trials have already exploited this matched-pair theranostic approach [1]. The exceptional kinetic inertness ensures that the imaging surrogate accurately predicts the therapeutic biodistribution, a regulatory requirement for theranostic pair approval.

Peptide Conjugates Containing Multiple Carboxylate Groups That Competitively Bind Copper

Research has demonstrated that DOTA-chelate stability is significantly compromised when the targeting peptide contains multiple carboxylic acid side chains, which compete with DOTA for 64Cu binding [1]. In a direct comparison, DOTA-DGEA released >55% of its 64Cu due to carboxylate competition, while Diamsar-DGEA remained intact. For targeting vectors rich in aspartate or glutamate residues—such as bone-seeking peptides or integrin-binding motifs—Diamsar eliminates this mode of chelate failure.

Heat-Labile Biologics and Automated GMP Radiolabeling Processes

The room-temperature radiolabeling capability of Diamsar versus the heated protocols required for DOTA (60°C) [1] enables its use with heat-sensitive targeting moieties, including single-domain antibodies, non-covalent protein complexes, and certain nucleic acid aptamers. This also simplifies cassette-based automated synthesis modules for clinical production, reducing energy input and cycle time while improving reproducibility.

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